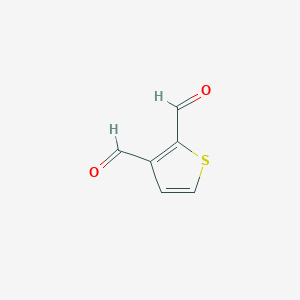

2,3-Thiophenedicarboxaldehyde

Übersicht

Beschreibung

2,3-Thiophenedicarboxaldehyde is a chemical compound with the empirical formula C6H4O2S. It has a molecular weight of 140.16 . This compound is typically in solid form and has a general description of undergoing an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .

Synthesis Analysis

The synthesis of this compound involves an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .Molecular Structure Analysis

The molecular structure of this compound consists of 13 bonds, including 9 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 aldehydes (aromatic), and 1 Thiophene .Chemical Reactions Analysis

This compound undergoes an aldol reaction with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .Physical and Chemical Properties Analysis

This compound has a melting point of 76-78 °C and a boiling point of 134 °C/22mmHg. It is soluble in methanol and has a density of 1.370±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Chemistry

2,3-Thiophenedicarboxaldehyde plays a crucial role in the synthesis of complex molecular systems. The compound was used in the synthesis of end-capped thieno[3,2-f:4,5-f′]bis[1]benzothiophene, where specific hexyl and dodecyl end-capping groups were introduced. This resulted in materials with reversible redox behavior, which is significant for applications in electronics and materials science (Wex et al., 2010). Additionally, a novel Schiff base was synthesized using 2,5-thiophenedicarboxaldehyde and benzennamine, which was identified to have strong complex capabilities and significant antibacterial and anticancer activities (Xia Guang-ming, 2009).

Photocatalytic Applications

The compound has been instrumental in the synthesis of polymers with photocatalytic properties. A study demonstrated that polymers containing different numbers of thiophene groups showed varied degradation efficiencies for certain contaminants, with a polymer containing three thiophene groups showing the highest degradation efficiency. This indicates the potential of this compound derivatives in environmental remediation and the design of photocatalytic materials (Jiang et al., 2020).

Chemical Synthesis and Catalysis

This compound has been used in various chemical synthesis processes and as a part of catalytic systems. For instance, it was involved in a novel tandem three consecutive reactions process for the synthesis of indolizines, a compound class with potential biological activities (González-Rodríguez et al., 2021). It also played a role in the synthesis and characterization of new hydroxy pyrazolines, showcasing its versatility in facilitating various chemical transformations (Parveen et al., 2008).

Biochemical and Medicinal Applications

In the biochemical domain, derivatives of this compound have been explored for their inhibitory effects on enzymes like tyrosinase. This is significant in the context of pharmaceuticals and the development of inhibitors for enzymes implicated in diseases or pathological conditions (Xie et al., 2016).

Safety and Hazards

2,3-Thiophenedicarboxaldehyde is classified as a combustible liquid. It can cause skin irritation and serious eye irritation. It may also cause an allergic skin reaction. In case of contact with skin or eyes, it is advised to wash with plenty of water. If swallowed, medical attention should be sought .

Wirkmechanismus

Target of Action

It is known to undergo an aldol reaction with specific compounds .

Mode of Action

2,3-Thiophenedicarboxaldehyde interacts with its targets through an aldol reaction . In this reaction, it combines with (4aS,9R,9aR,10S)-11-(propan-2-ylidene)-2,3,4a,9,9a,10-hexahydro-9,10-methanoanthracene-1,4-dione under oxygen-free conditions .

Biochemical Pathways

The aldol reaction it undergoes can lead to the formation of complex organic compounds .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of (5aS,6S,11R,11aR)-14-(propan-2-ylidene)-5a,6,11,11a-tetrahydro-6,11-methanotetraceno[3,2-b]thiophene-5,12-dione . This compound is formed as a result of the aldol reaction under oxygen-free conditions .

Action Environment

The action of this compound is influenced by environmental factors. The aldol reaction it undergoes requires oxygen-free conditions . Additionally, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability and efficacy.

Biochemische Analyse

Biochemical Properties

2,3-Thiophenedicarboxaldehyde is known to undergo aldol reactions . In these reactions, it interacts with other molecules to form complex structures

Molecular Mechanism

It is known to undergo aldol reactions, which suggests that it may interact with biomolecules through covalent bonding

Eigenschaften

IUPAC Name |

thiophene-2,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEJZRIZDQWMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341538 | |

| Record name | 2,3-Thiophenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-41-2 | |

| Record name | 2,3-Thiophenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-2,3-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,3-thiophenedicarboxaldehyde in the synthesis of indolizines, as described in the research?

A1: this compound acts as a crucial building block in a novel tandem reaction sequence. [] This sequence involves the reaction of ethyl (Z)-3-(heteroaryl/aryl)-2-((triphenyl-λ5-phosphaneylidene)amino)acrylates with this compound. The aldehyde group of this compound participates in an imine condensation reaction, which follows an aza-Wittig reaction. Subsequently, the thiophene ring undergoes electrophilic aromatic cyclization, ultimately leading to the formation of indolizine derivatives. []

Q2: Are there other synthetic routes to access thienopyridines using this compound?

A2: Yes, research suggests alternative pathways for synthesizing thienopyridines using this compound. One study investigated the condensation reaction of ethyl azidoacetate with this compound. [] This reaction led to the formation of both thieno[2,3-c]pyridine and thieno[3,2-c]pyridine derivatives, along with their corresponding pyridones. [] This highlights the versatility of this compound in constructing diverse heterocyclic systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)

![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)

acetic acid](/img/structure/B186533.png)